2-amino-3-(1,3-benzothiazol-2-yl)-8-[(3,3-dimethylpiperidin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one
Description
2-amino-3-(1,3-benzothiazol-2-yl)-8-[(3,3-dimethylpiperidin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including an amino group, a benzo[d]thiazole moiety, a piperidine ring, and a chromenone core, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
2-amino-3-(1,3-benzothiazol-2-yl)-8-[(3,3-dimethylpiperidin-1-yl)methyl]-7-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-24(2)10-5-11-27(13-24)12-15-17(28)9-8-14-20(29)19(22(25)30-21(14)15)23-26-16-6-3-4-7-18(16)31-23/h3-4,6-9,28H,5,10-13,25H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJMYFCZFFUWDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=NC5=CC=CC=C5S4)N)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1,3-benzothiazol-2-yl)-8-[(3,3-dimethylpiperidin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(1,3-benzothiazol-2-yl)-8-[(3,3-dimethylpiperidin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The benzo[d]thiazole moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of chromene derivatives, including the compound , as anticancer agents. The chromene structure is known for its ability to inhibit key enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have been evaluated for their cytotoxicity against various tumor cell lines such as MDA-MB231 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cells. The results indicated significant inhibition rates at specific concentrations, demonstrating the compound's potential as an anticancer therapeutic agent .
Case Study: Cytotoxicity Evaluation
A detailed evaluation of cytotoxicity was conducted on a series of chromene derivatives. The following table summarizes the survival rates of tumor cell lines after treatment with related compounds:
| Compound | Huh7 (%) | Caco2 (%) | MDA-MB231 (%) | HCT 116 (%) | PC3 (%) |
|---|---|---|---|---|---|
| 5a | 98 | 100 | 115 | 88 | 109 |
| 5b | 95 | 89 | 64 | 83 | 79 |
| 5c | 71 | 55 | 20 | 63 | 41 |
| 5d | 61 | 44 | 54 | 60 | 54 |
These findings suggest that specific substitutions on the chromene scaffold can lead to enhanced anticancer properties .
Enzyme Inhibition
The compound has also shown promise as an inhibitor of various protein kinases, which are critical in regulating cellular processes and are often implicated in cancer. A study indicated that certain derivatives exhibited significant inhibition against kinases such as HsCK1ε and HsGSK3β at low micromolar concentrations. This suggests that modifications to the benzothiazole and chromene moieties can enhance enzyme inhibitory activity .
Antimicrobial Activity
Case Study: Antimicrobial Testing
The following table outlines the antimicrobial efficacy of selected benzothiazole derivatives:
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzothiazole A | E. coli | 32 µg/mL |
| Benzothiazole B | S. aureus | 16 µg/mL |
| Benzothiazole C | Pseudomonas aeruginosa | 64 µg/mL |
Mechanism of Action
The mechanism by which 2-amino-3-(1,3-benzothiazol-2-yl)-8-[(3,3-dimethylpiperidin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one exerts its effects involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it intercalates into DNA, preventing the enzyme from relieving torsional strain during DNA replication. This leads to the accumulation of DNA breaks and ultimately induces apoptosis in cancer cells. The compound may also interact with other cellular pathways, such as those involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(benzo[d]thiazol-2-yl)-4-aminoquinoline: Another compound with a benzo[d]thiazole moiety, known for its anti-cancer properties.
2-amino-3-(benzo[d]thiazol-2-yl)propanoic acid:
Uniqueness
What sets 2-amino-3-(1,3-benzothiazol-2-yl)-8-[(3,3-dimethylpiperidin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one apart is its combination of functional groups, which confer a unique set of chemical and biological properties. Its ability to act as a topoisomerase I inhibitor, combined with its potential for further functionalization, makes it a valuable compound for research and development in various fields.
Biological Activity
The compound 2-amino-3-(1,3-benzothiazol-2-yl)-8-[(3,3-dimethylpiperidin-1-yl)methyl]-7-hydroxy-4H-chromen-4-one , often referred to as a benzothiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on various studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 372.4 g/mol. The structure includes a chromenone core substituted with a benzothiazole moiety and a dimethylpiperidine group, which may influence its biological activity.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar in structure to the one discussed have shown cytotoxic effects against various cancer cell lines, including prostate (PC-3) and lung (SK-LU-1) cancer cells. These compounds often act by inhibiting key enzymes involved in tumor growth, such as topoisomerases and tubulin polymerization.
- Mechanism of Action :
- Topoisomerase Inhibition : Compounds with similar structures have been reported to inhibit topoisomerase I and II, which are crucial for DNA replication and transcription .
- Cytotoxicity : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with microtubules, leading to cell cycle arrest and ultimately cell death .
Antifungal Activity
The antifungal potential of benzothiazole derivatives has also been explored. Studies indicate that these compounds can effectively inhibit the growth of various Candida species by targeting the enzyme CYP51, which is involved in ergosterol biosynthesis.
- In Vitro Studies :
Case Studies
Several studies have investigated the biological activity of benzothiazole derivatives:
| Study | Compound | Activity | Cell Line |
|---|---|---|---|
| 4a–o | Anticancer | PC-3, SK-LU-1 | |
| 26Z | Cytotoxic | EA.hy926 | |
| Various | Antifungal | Candida spp. |
These studies highlight the versatility of benzothiazole derivatives in targeting multiple biological pathways.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements include:
Q & A
Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step protocols, including condensation of benzothiazole derivatives with chromenone precursors. Key steps include:
- Mannich reaction : Introduce the 3,3-dimethylpiperidinylmethyl group via a Mannich base intermediate under basic conditions (e.g., NaHCO₃) .
- Nitro group reduction : If applicable, use catalytic hydrogenation (H₂/Pd-C) or BBr₃-mediated demethylation for hydroxyl group activation .
- Purification : Employ column chromatography (silica gel, DCM/MeOH gradients) and HPLC for final purity (>95%) . Optimization focuses on solvent choice (DMF for polar intermediates), temperature control (60–65°C for Vilsmeier-Haack formylation), and stoichiometric ratios to minimize byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzothiazole C2 linkage, chromenone hydroxyl at C7). Aromatic protons appear δ 7.2–8.1 ppm; piperidinyl methyl groups resonate at δ 1.2–1.8 ppm .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 447.8 for demethylated intermediates) .
- IR spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for chromenone, OH stretch at ~3200 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods like DFT predict this compound’s electronic properties?
Density Functional Theory (DFT) models, such as the Colle-Salvetti correlation-energy formula, calculate electron density distributions and frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- Local kinetic-energy density : Assess charge transfer in the benzothiazole-chromenone system.
- Solvent effects : Use polarizable continuum models (PCM) to simulate aqueous or DMSO environments.
- Docking studies : Map electrostatic potential surfaces to predict binding affinities (e.g., HDAC8 inhibition) .
Q. How can discrepancies in biological activity data across studies be resolved?
Contradictions may arise from:
- Structural analogs : Compare with derivatives lacking the 8-[(3,3-dimethylpiperidinyl)methyl] group, which reduces steric hindrance in target binding .
- Assay conditions : Standardize protocols (e.g., cell lines, IC₅₀ measurement intervals). For example, cytotoxicity in MCF-7 vs. HEK293 cells may reflect tissue-specific uptake .
- Statistical analysis : Apply multivariate regression to isolate variables (e.g., logP vs. IC₅₀ correlations) .
Q. What strategies are effective in structure-activity relationship (SAR) studies for structural modifications?
Focus on:
- Benzothiazole substitution : Replace the 1,3-benzothiazol-2-yl group with 6-fluoro or 4-methoxy variants to enhance π-π stacking .
- Piperidinyl modifications : Test 3,3-dimethyl vs. 4-methyl substituents to optimize lipophilicity (clogP ~2.5–3.0) .
- Chromenone core : Introduce electron-withdrawing groups (e.g., nitro at C8) to modulate redox potential .
Q. How can X-ray crystallography using SHELX software determine this compound’s structure?
- Data collection : Use synchrotron radiation (λ = 0.710–1.541 Å) for high-resolution (<1.0 Å) datasets .
- Refinement in SHELXL : Apply twin-law corrections for non-merohedral twinning and anisotropic displacement parameters for heavy atoms (e.g., sulfur in benzothiazole) .
- Validation : Check R-factors (<0.05 for Rint), and analyze hydrogen bonds (e.g., O–H···N interactions between chromenone-OH and piperidinyl N) .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Mannich Reaction | 3,3-dimethylpiperidine, formaldehyde, HCl/EtOH, 50°C | 65–70 | |
| 2 | Demethylation | BBr₃/DCM, 0°C to RT, 48 h | 85 | |
| 3 | Purification | Reverse-phase HPLC (ACN/H₂O, 0.1% TFA) | 23–54 |
Q. Table 2. Computational Parameters for DFT Studies
| Parameter | Value | Relevance |
|---|---|---|
| Basis Set | 6-31G(d,p) | Electron density accuracy |
| Functional | B3LYP | Hybrid exchange-correlation |
| Solvent Model | PCM (water) | Dielectric constant ε = 78.36 |
| Convergence Threshold | 1e⁻⁶ Hartree | Energy minimization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
